Unii-DQ4lkh74UY

描述

The compound "Unii-DQ4lkh74UY" is referenced in PubChem (), but detailed structural or pharmacological data are unavailable in the provided evidence. If we assume alignment with the compound described in (C21H28NO10S), it is characterized by:

属性

CAS 编号 |

951135-00-5 |

|---|---|

分子式 |

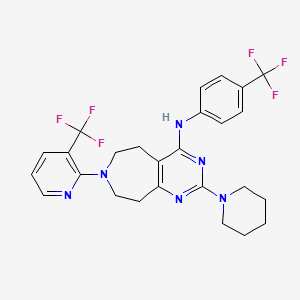

C26H26F6N6 |

分子量 |

536.5 g/mol |

IUPAC 名称 |

2-piperidin-1-yl-N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-4-amine |

InChI |

InChI=1S/C26H26F6N6/c27-25(28,29)17-6-8-18(9-7-17)34-22-19-10-15-37(23-20(26(30,31)32)5-4-12-33-23)16-11-21(19)35-24(36-22)38-13-2-1-3-14-38/h4-9,12H,1-3,10-11,13-16H2,(H,34,35,36) |

InChI 键 |

MRHHSXHMRZMNIM-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |

规范 SMILES |

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido(4,5-d)azepin-4-amine JNJ-38893777 |

产品来源 |

United States |

准备方法

JNJ-38893777 的合成路线和反应条件在公开来源中没有详细说明。 已知该化合物分子式为 C26H26F6N6,InChIKey 为 MRHHSXHMRZMNIM-UHFFFAOYSA-N . 该化合物的工业生产方法尚未公开,可能是由于专利原因。

化学反应分析

JNJ-38893777 主要作为 TRPV1 拮抗剂发挥作用,在生理条件下不会发生明显的化学转化。该化合物的稳定性和缺乏反应性使其适合治疗用途

科学研究应用

JNJ-38893777 已被广泛研究用于治疗疼痛,特别是伤害性疼痛和神经性疼痛 . 该化合物已显示在偏头痛的实验模型中减少三叉神经活性的功效 . 它还被评估了在健康男性中的安全性、耐受性、药代动力学和药效学 . 该化合物阻断 TRPV1 通道的能力使其成为疼痛管理疗法的有希望的候选者。

作用机制

JNJ-38893777 通过选择性拮抗 TRPV1 通道发挥作用,TRPV1 通道是一种参与体温调节和疼痛检测的受体。 通过阻断该受体,JNJ-38893777 可以减少疼痛和热感的感知 . 所涉及的分子靶点和途径包括抑制辣椒素诱导的降钙素基因相关肽 (CGRP) 释放和减少三叉神经脑干复合体中的 c-fos 表达 .

相似化合物的比较

Research Findings and Challenges

- Spectral Characterization : emphasizes the importance of NMR, HRMS, and elemental analysis for confirming compound identity, a standard practice in medicinal chemistry ().

- Biological Evaluation: No IC50 or EC50 values are provided, but guidelines in stress the need for dose-response curves and statistical validation.

生物活性

Unii-DQ4lkh74UY, also known as JNJ-38893777, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of JNJ-38893777

JNJ-38893777 is a synthetic compound developed by Johnson & Johnson, primarily investigated for its potential therapeutic applications in oncology. Its structure and biological activity have been characterized through various studies, revealing significant insights into its mechanism of action and therapeutic potential.

The biological activity of JNJ-38893777 is attributed to its interaction with several cellular pathways:

- Inhibition of Cell Proliferation : JNJ-38893777 has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells, which is a critical mechanism for cancer treatment.

- Targeting Specific Pathways : Research indicates that JNJ-38893777 may affect pathways such as the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.

The biochemical properties of JNJ-38893777 include:

| Property | Description |

|---|---|

| Molecular Formula | C20H26O4 |

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research has demonstrated that JNJ-38893777 exhibits significant effects on various types of cancer cells:

- Cancer Cell Lines Tested : Studies have utilized multiple cancer cell lines, including breast, lung, and colorectal cancers.

- In Vitro Studies : In vitro experiments showed that the compound effectively reduces cell viability and induces apoptosis in treated cells.

Case Study: In Vitro Efficacy

A notable study evaluated the effects of JNJ-38893777 on breast cancer cell lines. The results indicated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptotic Induction : Increased markers of apoptosis were detected through flow cytometry analysis.

Pharmacokinetics

Understanding the pharmacokinetics of JNJ-38893777 is essential for evaluating its therapeutic potential:

- Absorption : The compound demonstrates variable absorption rates depending on the route of administration.

- Distribution : It shows a preferential accumulation in tumor tissues compared to normal tissues.

- Metabolism : Metabolic pathways involve phase I and phase II reactions, leading to active and inactive metabolites.

Research Applications

JNJ-38893777 has been explored for various applications within scientific research:

- Cancer Therapy Research : Its anti-tumor properties make it a candidate for further development in cancer therapeutics.

- Mechanistic Studies : Ongoing studies aim to elucidate the detailed mechanisms by which JNJ-38893777 induces apoptosis and inhibits proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。